

# Bifunctional nature of 16-Bromo-1-hexadecanol

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## Compound of Interest

Compound Name: 16-Bromo-1-hexadecanol

Cat. No.: B1586836

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An In-Depth Technical Guide to the Bifunctional Nature of **16-Bromo-1-hexadecanol**: A Linchpin for Advanced Organic Synthesis

## Abstract

**16-Bromo-1-hexadecanol** is a long-chain aliphatic compound distinguished by its bifunctional architecture, featuring a primary hydroxyl group at one terminus and a primary bromoalkane at the other. This unique structural arrangement imparts a dual and orthogonal reactivity, positioning it as an invaluable C-16 building block and linker in modern organic synthesis.<sup>[1][2]</sup> Its ability to participate in distinct, sequential chemical transformations makes it a cornerstone in the rational design of complex molecules, from targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) to functionalized surfaces and specialized polymers. This guide provides an in-depth exploration of its chemical personality, strategic applications, and field-proven experimental protocols, designed for researchers, chemists, and drug development professionals.

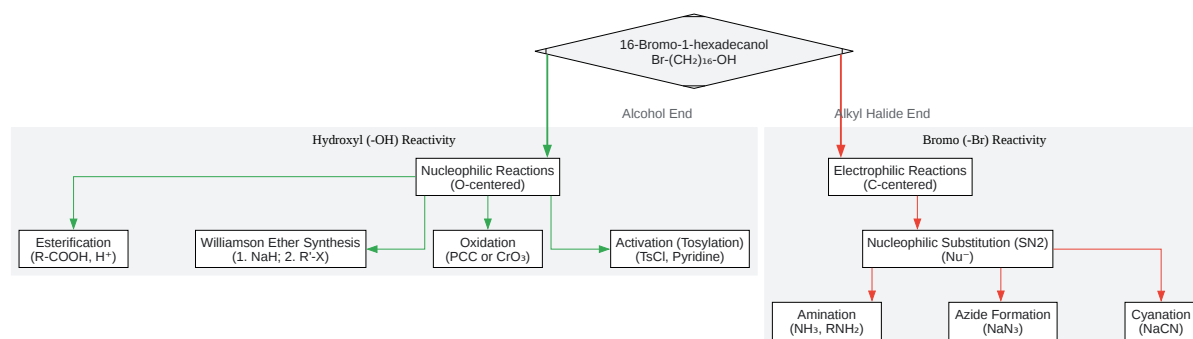
## Core Chemical and Physical Identity

Understanding the fundamental properties of **16-Bromo-1-hexadecanol** is the first step in leveraging its synthetic potential. The long C16 alkyl chain provides significant hydrophobicity, while the terminal polar functional groups serve as reactive handles.

Property	Value	Source
Chemical Formula	C <sub>16</sub> H <sub>33</sub> BrO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	321.34 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	59101-28-9	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to slightly yellow solid	<a href="#">[5]</a>
Melting Point	45-52 °C	<a href="#">[3]</a>
Solubility	Soluble in alcohols, ethers, and other organic solvents; insoluble in water.	<a href="#">[5]</a>
SMILES String	OCCCCCCCCCCCCCCCCBr	<a href="#">[3]</a>

## The Orthogonal Reactivity: A Tale of Two Termini

The synthetic utility of **16-Bromo-1-hexadecanol** stems from the differential reactivity of its two functional groups. The hydroxyl group is primarily nucleophilic, while the carbon atom bonded to the bromine is electrophilic. This orthogonality allows for selective modification of one end of the molecule without affecting the other, a critical feature for multi-step synthetic strategies.



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